CC(C)c1ccc(N)c(Br)c1
. The InChI representation is InChI=1S/C9H12BrN/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3
. The molecular weight is 214.10 .
2-Bromo-4-isopropylaniline is an organic compound classified as an aromatic amine. Its molecular formula is , and it features a bromine atom and an isopropyl group attached to the benzene ring at the 2 and 4 positions, respectively. This compound is significant in various chemical syntheses, particularly in the production of dyes, pharmaceuticals, and agrochemicals.
The synthesis of 2-bromo-4-isopropylaniline can be achieved through several methods, primarily involving bromination and alkylation reactions. A common approach involves the bromination of 4-isopropylaniline using bromine or a brominating agent such as copper bromide in a suitable solvent like tetrahydrofuran.
The molecular structure of 2-bromo-4-isopropylaniline features:
2-Bromo-4-isopropylaniline participates in various chemical reactions:
The mechanism of action for reactions involving 2-bromo-4-isopropylaniline typically follows standard pathways for aromatic compounds:
2-Bromo-4-isopropylaniline finds applications in several scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4